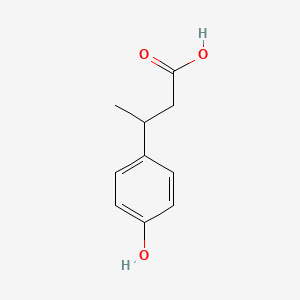

3-(4-Hydroxyphenyl)butanoic acid

Descripción general

Descripción

3-(4-Hydroxyphenyl)butanoic acid: is an organic compound with the molecular formula C10H12O3 It is characterized by a butanoic acid backbone with a hydroxyphenyl group attached to the third carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the reduction of 3-(4-hydroxyphenyl)butanone using a suitable reducing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of 3-(4-oxophenyl)butanoic acid.

Reduction: Formation of 3-(4-hydroxyphenyl)butanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antioxidant Properties

3-(4-Hydroxyphenyl)butanoic acid has been studied for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases. Research indicates that this compound can scavenge free radicals effectively, making it a candidate for therapeutic applications in oxidative stress-related conditions .

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects. It has been investigated for its potential to protect neurons from damage caused by neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter levels and reduce neuroinflammation has been highlighted in recent research .

Food Science

Food Additive

In food science, this compound is being explored as a food additive due to its antioxidant properties. It can potentially enhance the shelf life of food products by preventing lipid oxidation, which is a common cause of rancidity in fats and oils . Regulatory assessments have indicated that it can be safely used in food packaging materials, provided that its migration into food products remains within safe limits .

Material Science

Polymer Applications

This compound has been incorporated into polymers to enhance their thermal stability and mechanical properties. Its use in polymer blends and composites has shown promise in improving the durability of materials used in various applications, including automotive and construction industries .

Case Studies

| Study Title | Field | Findings |

|---|---|---|

| Antioxidant Activity of this compound | Medicinal Chemistry | Demonstrated significant free radical scavenging activity in vitro. |

| Neuroprotective Effects in Alzheimer's Models | Neurobiology | Reduced neuronal death and inflammation markers in animal models. |

| Application as a Food Preservative | Food Science | Effectively extended shelf life of lipid-rich foods during storage tests. |

| Polymer Blends with Enhanced Properties | Material Science | Improved tensile strength and thermal stability in composite materials. |

Mecanismo De Acción

The mechanism of action of 3-(4-Hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparación Con Compuestos Similares

- 3-(4-Hydroxyphenyl)propanoic acid

- 3-(2-Hydroxyphenyl)propanoic acid

- 3-(3-Hydroxyphenyl)propanoic acid

Comparison: 3-(4-Hydroxyphenyl)butanoic acid is unique due to the presence of the butanoic acid backbone, which imparts distinct chemical and physical properties compared to its propanoic acid analogs. The additional carbon in the butanoic acid chain can influence the compound’s reactivity, solubility, and overall stability.

Actividad Biológica

3-(4-Hydroxyphenyl)butanoic acid, also known as 4-Hydroxyphenylbutyric acid , is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C10H12O3

- CAS Number : 6739-21-5

- Molecular Weight : 180.20 g/mol

This compound exhibits various biological activities through multiple mechanisms:

- Antioxidant Activity : The compound has been shown to possess strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property may have therapeutic implications for conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The compound demonstrates antimicrobial effects against various bacterial strains. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, indicating potential use as a natural preservative or therapeutic agent against infections.

Antioxidant Properties

A study conducted by researchers highlighted the antioxidant capacity of this compound through various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical levels, suggesting its potential as a dietary supplement for enhancing antioxidant defenses in the body .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition leads to decreased prostaglandin synthesis, contributing to its anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various pathogens using the minimum inhibitory concentration (MIC) method. The compound exhibited notable activity against:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Listeria monocytogenes | 16 |

These findings suggest its potential application in treating bacterial infections .

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

A clinical trial assessed the effects of this compound supplementation on oxidative stress markers in patients with metabolic syndrome. Results showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione levels after eight weeks of treatment, indicating improved antioxidant status . -

Research on Anti-inflammatory Effects :

A laboratory study investigated the anti-inflammatory effects of this compound on human macrophages exposed to lipopolysaccharide (LPS). The results demonstrated a marked reduction in TNF-alpha and IL-6 production, supporting its role as an anti-inflammatory agent . -

Antimicrobial Efficacy Study :

A comprehensive study evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results indicated that it effectively inhibited the growth of several pathogenic bacteria, highlighting its potential as a natural antimicrobial agent .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOJWPRZSMYTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282416 | |

| Record name | 3-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-21-5 | |

| Record name | NSC25822 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.